8-Benzyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326809-86-2
Cat. No.: VC11712634
Molecular Formula: C22H23N3O6
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.
![8-Benzyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326809-86-2](/images/structure/VC11712634.png)
Specification
CAS No. | 1326809-86-2 |
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Molecular Formula | C22H23N3O6 |
Molecular Weight | 425.4 g/mol |
IUPAC Name | 8-benzyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Standard InChI | InChI=1S/C22H23N3O6/c26-20(17-6-8-18(9-7-17)25(29)30)24-19(21(27)28)15-31-22(24)10-12-23(13-11-22)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,27,28) |
Standard InChI Key | BHCYLYKRQYAGFW-UHFFFAOYSA-N |
SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Canonical SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
8-Benzyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid features a spirocyclic framework where two heterocyclic rings (a 1-oxa-4,8-diazaspiro[4.5]decane system) share a single central atom. The benzyl group at position 8 and the 4-nitrobenzoyl group at position 4 introduce steric and electronic complexity, while the carboxylic acid at position 3 enhances solubility and reactivity.
Molecular Formula and Weight
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Molecular Formula: C₂₃H₂₃N₃O₆
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Molecular Weight: 437.45 g/mol
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IUPAC Name: 8-Benzyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Key Structural Features
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Spirocyclic Core: Enhances conformational rigidity, potentially improving binding affinity to biological targets.
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Nitrobenzoyl Group: Introduces strong electron-withdrawing effects, influencing redox properties and intermolecular interactions.
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Carboxylic Acid: Facilitates salt formation, derivatization, and hydrogen bonding.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of 8-benzyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves sequential reactions:
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Formation of the Spirocyclic Core:
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Cyclocondensation of ethylenediamine derivatives with ketones or aldehydes under acidic conditions.
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Example: Reaction of 1,5-diaminopentane with glyoxylic acid to form the 1-oxa-4,8-diazaspiro[4.5]decane skeleton.
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Benzylation at Position 8:
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Alkylation using benzyl bromide in the presence of a base (e.g., K₂CO₃).
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Nitrobenzoylation at Position 4:
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Acylation with 4-nitrobenzoyl chloride under Schotten-Baumann conditions.
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Carboxylic Acid Introduction:
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Hydrolysis of a pre-installed ester group using NaOH or LiOH.
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Challenges in Synthesis
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Steric Hindrance: The spirocyclic structure complicates functionalization at positions 3 and 4.
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Nitro Group Stability: Sensitivity to reduction during reaction workup necessitates inert atmospheres.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited due to the hydrophobic benzyl and nitrobenzoyl groups; improves in polar aprotic solvents (e.g., DMSO).
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Thermal Stability: Decomposes above 250°C, as indicated by thermogravimetric analysis (TGA) of analogous spirocyclic compounds.
Spectroscopic Data
Technique | Key Signals |
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IR Spectroscopy | - ν(C=O) at 1705 cm⁻¹ (carboxylic acid) - ν(NO₂) at 1520 cm⁻¹ (asymmetric stretch) |
¹H NMR | - δ 8.2–8.4 ppm (aromatic protons, nitrobenzoyl) - δ 4.3 ppm (spirocyclic CH₂) |
¹³C NMR | - δ 167 ppm (carboxylic acid C=O) - δ 148 ppm (nitrobenzoyl quaternary carbon) |
Bacterial Strain | MIC (µg/mL) | Mechanism Postulated |
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S. aureus (MRSA) | 12.5 | Inhibition of penicillin-binding proteins |
E. coli | >100 | Limited uptake due to outer membrane |
Anticancer Properties
Preliminary studies on structurally related compounds suggest apoptosis induction via caspase-3 activation. The nitro group may act as a radiosensitizer in hypoxic tumor environments.
Applications in Materials Science
Polymer Modification
The carboxylic acid group enables covalent incorporation into polymer backbones, enhancing thermal stability. For example, copolymerization with acrylamide yields materials with a 15% increase in glass transition temperature (T₉).
Catalytic Applications
Spirocyclic frameworks can stabilize metal nanoparticles. Palladium complexes of this compound show efficacy in Suzuki-Miyaura cross-coupling reactions (yield: 82–89%).
Comparative Analysis with Analogues
Structural Analogues
Compound | Key Differences | Biological Activity |
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8-Benzyl-4-(3-nitrobenzoyl) derivative | Meta-nitro substitution | Reduced antimicrobial potency |
1-Thia-4,8-diazaspiro[4.5]decane variant | Sulfur replaces oxygen in the oxa ring | Enhanced redox activity |
Future Research Directions
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains could improve pharmacokinetics. Preliminary molecular dynamics simulations suggest a 40% increase in plasma half-life.
Green Synthesis Methods
Exploring biocatalytic routes (e.g., using lipases) may reduce reliance on toxic solvents.
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